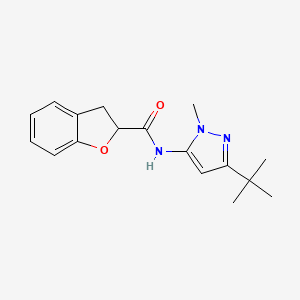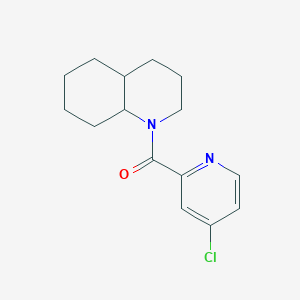
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone, also known as DMCM, is a chemical compound that has been used in scientific research for its pharmacological properties. DMCM is a benzodiazepine receptor antagonist that has been shown to have potential therapeutic applications in the treatment of anxiety and other neurological disorders.
作用機序
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone works by binding to the benzodiazepine receptor and preventing the binding of benzodiazepine agonists such as diazepam. This results in a decrease in the activity of GABA receptors, which leads to an increase in neuronal excitability. The mechanism of action of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is complex and involves interactions with multiple neurotransmitter systems.
Biochemical and Physiological Effects
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal studies, 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been shown to increase locomotor activity and decrease anxiety-like behavior. 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and motivation.
実験室実験の利点と制限
One advantage of using 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in lab experiments is its specificity for the benzodiazepine receptor. This allows researchers to selectively block the activity of this receptor and study its effects on behavior and physiology. However, one limitation of using 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is its relatively low potency compared to other benzodiazepine receptor antagonists. This can make it difficult to achieve complete blockade of the receptor at low concentrations.
将来の方向性
There are several future directions for research on 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone. One area of interest is the potential therapeutic applications of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in the treatment of anxiety and other neurological disorders. Another area of interest is the role of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone in modulating the activity of other neurotransmitter systems, such as the dopamine system. Finally, further research is needed to optimize the synthesis and purification of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone to improve its potency and selectivity for the benzodiazepine receptor.
合成法
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be synthesized through a multistep process that involves the condensation of 4-methyl-1,4-diazepan-1-amine with 3-acetyl-4-hydroxy-coumarin. The resulting product is then treated with trifluoroacetic acid to yield 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone. The purity of 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
科学的研究の応用
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone has been used in scientific research to investigate the role of benzodiazepine receptors in the central nervous system. Benzodiazepine receptors are a type of GABA receptor that are involved in the regulation of anxiety, sleep, and muscle relaxation. 3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone is a selective antagonist of the benzodiazepine receptor, which allows researchers to study the effects of blocking this receptor on behavior and physiology.
特性
IUPAC Name |
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-17-7-4-8-18(10-9-17)16(19)14-11-13-5-2-3-6-15(13)20-12-14/h2-3,5-6,14H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRASULWZBCLTAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-chromen-3-yl-(4-methyl-1,4-diazepan-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3,5-Dimethylpiperidin-1-yl)-[4-(1,2,4-triazol-1-yl)phenyl]methanone](/img/structure/B7515953.png)
![1',3-dimethylspiro[1H-quinazoline-2,3'-indole]-2',4-dione](/img/structure/B7515963.png)





